1-(3-Aminoazetidin-1-yl)-2-ethylhexan-1-one
Overview
Description
1-(3-Aminoazetidin-1-yl)-2-ethylhexan-1-one is a useful research compound. Its molecular formula is C11H22N2O and its molecular weight is 198.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, have been identified as high-affinity non-imidazole histamine h3 receptor agonists . The histamine H3 receptor plays a crucial role in the central nervous system, regulating the release of various neurotransmitters.
Mode of Action
If we consider the similar compound mentioned above, it acts as an agonist at the histamine h3 receptor . Agonists bind to receptors and activate them to produce a biological response. In this case, the activation of the H3 receptor can lead to various downstream effects, including the modulation of neurotransmitter release.
Biochemical Pathways
The activation of histamine h3 receptors generally leads to the inhibition of the release of various neurotransmitters, including histamine itself, acetylcholine, norepinephrine, and dopamine . This can affect various physiological processes, including sleep-wake cycles, cognitive functions, and feeding behaviors.
Pharmacokinetics
, which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
The activation of histamine h3 receptors can lead to various downstream effects, including the modulation of neurotransmitter release . This can affect various physiological processes, including sleep-wake cycles, cognitive functions, and feeding behaviors.
Action Environment
The compound has been reported to be stable under inert atmosphere and at temperatures between 2-8°C .
Biochemical Analysis
Biochemical Properties
1-(3-Aminoazetidin-1-yl)-2-ethylhexan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with histamine H3 receptors, acting as an agonist . This interaction is crucial for its role in modulating neurotransmitter release in the central nervous system. Additionally, this compound may interact with cytochrome P450 enzymes, influencing its metabolic stability .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) response elements . This compound can modulate gene expression and cellular metabolism by acting on specific receptors and enzymes. For example, its interaction with histamine H3 receptors can lead to changes in neurotransmitter release, affecting neuronal function and communication .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an agonist for histamine H3 receptors, binding to these receptors and activating them . This activation leads to downstream effects on cell signaling pathways, such as the cAMP response element-luciferase reporter gene assay . Additionally, this compound may inhibit or activate specific enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound has good metabolic stability, with minimal degradation over time . Long-term effects on cellular function have been observed, particularly in in vitro studies, where prolonged exposure to this compound can lead to sustained changes in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating neurotransmitter release and improving cognitive function . At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and disruption of normal cellular processes . It is crucial to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, cytochrome P450 enzymes are involved in the metabolism of this compound, influencing its stability and degradation . Additionally, this compound may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization and accumulation within cells can influence its effects on cellular function and signaling pathways .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its role in modulating cellular processes .
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-ethylhexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-5-6-9(4-2)11(14)13-7-10(12)8-13/h9-10H,3-8,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOBBFZQUNCWIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.